(2-Bromo-5-chloro-4-methylphenyl)methanol
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Overview
Description
(2-Bromo-5-chloro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 g/mol . It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring, along with a methanol group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
The biochemical pathways affected by (2-Bromo-5-chloro-4-methylphenyl)methanol are currently unknown
Pharmacokinetics
The compound’s predicted boiling point is 4359±400 °C, and its predicted density is 1483±006 g/cm3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chloro-4-methylphenyl)methanol typically involves the bromination and chlorination of 4-methylphenol (p-cresol). The process can be summarized as follows:
Bromination: 4-methylphenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the ortho position relative to the hydroxyl group.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent to introduce the chlorine atom at the meta position relative to the hydroxyl group.
Methanol Addition: Finally, the resulting compound is reacted with formaldehyde and a reducing agent to introduce the methanol group at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Using large reactors and controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chloro-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding dehalogenated compounds.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Formation of 2-bromo-5-chloro-4-methylbenzaldehyde or 2-bromo-5-chloro-4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylmethanol.
Substitution: Formation of compounds with various functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
(2-Bromo-5-chloro-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Lacks the chlorine and methanol groups, making it less versatile in chemical reactions.
2-Chloro-4-methylphenol: Lacks the bromine and methanol groups, limiting its reactivity.
4-Methylphenylmethanol: Lacks the bromine and chlorine atoms, reducing its potential biological activities.
Uniqueness
(2-Bromo-5-chloro-4-methylphenyl)methanol is unique due to the presence of both bromine and chlorine atoms, along with a methanol group.
Properties
IUPAC Name |
(2-bromo-5-chloro-4-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYBOAXQOAZGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849315-99-6 |
Source
|
Record name | (2-bromo-5-chloro-4-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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